Para-Substitution Confers a Higher Melting Point than the Meta Isomer, Impacting Thermal Stability in Material Applications
The para-substituted isomer, [4-(Carbamothioylamino)phenyl]thiourea (CAS 1519-70-6), exhibits a melting point of 219-220°C with decomposition, which is significantly higher than the 211°C melting point of its direct structural analog, the meta-substituted isomer, 1,3-phenylenebis(thiourea) (CAS 2591-01-7) [1]. This 8-9°C difference in thermal stability arises directly from the more symmetrical packing enabled by the para-substitution pattern, a critical factor in applications requiring higher processing temperatures or enhanced solid-state stability [1].
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 219-220°C (decomposition) |
| Comparator Or Baseline | 1,3-phenylenebis(thiourea) (meta isomer, CAS 2591-01-7): 211°C |
| Quantified Difference | Target compound melts/decomposes at a temperature 8-9°C higher than the meta isomer |
| Conditions | Standard atmospheric pressure; melting point determined by differential scanning calorimetry or capillary method as reported in chemical databases |
Why This Matters
The higher melting point of the para isomer provides a wider thermal processing window and greater solid-state stability, which is essential for applications such as high-temperature covalent organic framework (COF) synthesis or as a thermally stable ligand precursor.
- [1] ChemSrc. 1,4-Phenylenebis(thiourea). CAS 1519-70-6. Retrieved from: https://m.chemsrc.com/mip/cas/1519-70-6_1104423.html View Source
